(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine is a chemical compound characterized by its unique structural features, including a branched alkyl chain and a pyridine ring. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine.
The compound is synthesized through specific chemical reactions involving precursors like 3-methylbutan-2-amine and 1-(pyridin-2-yl)ethanone. It can be obtained from chemical suppliers that specialize in research chemicals and pharmaceutical intermediates.
(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine is classified as an amine due to the presence of an amino group (-NH) in its structure. It is also categorized under organic compounds featuring heterocyclic rings, specifically the pyridine ring.
The synthesis typically involves the reaction of 3-methylbutan-2-amine with 1-(pyridin-2-yl)ethanone. This reaction is usually performed under controlled conditions, often utilizing solvents and catalysts to enhance yield and purity.
The process may include:
The molecular formula of (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine is . The structure can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C12H20N2 |
Molecular Weight | 192.30 g/mol |
IUPAC Name | 3-methyl-N-(1-pyridin-2-ylethyl)butan-2-amine |
InChI | InChI=1S/C12H20N2/c1-9(2)10(3)14-11(4)12-7-5-6-8-13-12/h5-11,14H,1-4H3 |
InChI Key | VPMAHOBWYAEFAT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)NC(C)C1=CC=CC=N1 |
This data highlights the compound's complexity and the presence of both aliphatic and aromatic components within its structure.
(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed. For example, oxidation might yield oxides while reduction could produce simpler amines.
The mechanism of action for (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with biological targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. This interaction often depends on the structural features that allow it to bind effectively to specific sites within biomolecules.
The physical characteristics of (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine has several notable applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5